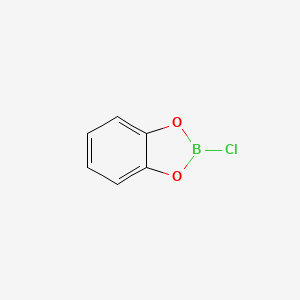

2-Chloro-1,3,2-benzodioxaborole

説明

Significance of Benzodioxaboroles in Modern Synthesis

The 1,3,2-benzodioxaborole (B1584974) ring system, commonly derived from catechol and thus often referred to as a catecholborane moiety, is a cornerstone in modern organic chemistry. Its significance stems from the unique properties of the boron atom within this scaffold. The catechol-derived backbone provides considerable stability to the organoborane, making these compounds generally robust and easy to handle compared to simpler boranes like borane-dimethylsulfide complex.

One of the most fundamental applications of the benzodioxaborole scaffold is in hydroboration reactions. Catecholborane (1,3,2-benzodioxaborole) is a widely used reagent for the hydroboration of alkenes and alkynes, a process that installs a boron atom onto a carbon skeleton. This borylated intermediate is exceptionally versatile and can be oxidized to furnish alcohols or subjected to a variety of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The stability and predictable reactivity of the benzodioxaborole group make it a reliable protecting group for boronic acids and a key component in the development of complex molecules.

Overview of Halogenated Benzodioxaboroles as Key Reagents

The introduction of a halogen atom at the 2-position of the benzodioxaborole ring dramatically alters its chemical character, transforming it into a potent Lewis acid and a source of electrophilic halogen. 2-Chloro-1,3,2-benzodioxaborole, also known as B-chlorocatecholborane, is the most prominent member of this class. Its reactivity is complemented by its bromo- and iodo-analogs, such as 2-Bromo-1,3,2-benzodioxaborole.

These halogenated reagents are powerful Lewis acids because the electron-withdrawing nature of the catechol ring and the halogen atom enhances the electrophilicity of the boron center. This property is harnessed to activate a wide range of functional groups. Furthermore, they serve as reagents for haloboration, where both the halogen and the boryl group are added across an alkyne, creating a stereodefined vinylborane (B8500763) that is a valuable synthetic intermediate. Studies have shown that the choice of halogen (Cl vs. Br) can influence the selectivity of reactions, allowing for either haloboration or electrophilic cyclization, demonstrating the tunable nature of these reagents. nih.govmdpi.com

Scope and Research Objectives for this compound Studies

Research involving this compound is driven by specific and diverse synthetic goals, often centered on its potent Lewis acidity and its role as a specialized reagent.

A key research objective is the efficient construction of complex and biologically active molecules. For example, the compound is used to prepare 2-arachidonoylglycerol (B1664049). tcichemicals.com The scientific goal here is to access this important endocannabinoid, which is a major signaling molecule in the central nervous system, to enable further study of its role in synaptic plasticity and its potential as a therapeutic target. mdpi.com The synthesis and isolation of pure 2-arachidonoylglycerol are complicated by its instability and tendency to isomerize, making the development of efficient synthetic methods a critical research objective.

Another significant area of research is its application in selective deprotection steps during the total synthesis of natural products. Its use in a key step for the synthesis of (−)-dictyostatin, a potent anticancer agent, highlights this utility. tcichemicals.com Here, the research objective is to find a reagent that can chemoselectively remove a specific protecting group (like a trityl group) under mild conditions without affecting other sensitive functionalities within the complex molecule. tcichemicals.com

Furthermore, research focuses on its ability to facilitate unique cyclization reactions. As a Lewis acid, it can activate alkynes towards nucleophilic attack, leading to the formation of borylated heterocycles like lactones and thiophenes. tcichemicals.com The objective is to develop new methodologies for building these important structural motifs, which are common in pharmaceuticals and materials science. The preparation of metal boryl complexes through oxidative addition is another area of study, aiming to create novel catalysts and reagents. tcichemicals.com

Detailed Research Findings

To provide a clearer picture of the compound at the heart of these studies, the following tables summarize its key properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄BClO₂ |

| Molecular Weight | 154.36 g/mol |

| CAS Number | 55718-76-8 |

| Appearance | White to beige crystalline solid |

| Melting Point | 56-58 °C |

| Boiling Point | 64 °C at 10 Torr |

| Flash Point | 60 °C (closed cup) |

Data sourced from public chemical databases. tcichemicals.comacs.orgacs.org

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Characteristic Data |

| ¹¹B NMR | δ ~29.4 ppm (in C₆D₆) |

| ¹H NMR | δ 6.7-6.8 ppm (multiplet, 4H, aromatic protons in C₆D₆) |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and can vary slightly depending on the solvent used.

Structure

2D Structure

特性

IUPAC Name |

2-chloro-1,3,2-benzodioxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYGEWXDKHFOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2=CC=CC=C2O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399755 | |

| Record name | 2-Chloro-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55718-76-8 | |

| Record name | 2-Chloro-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1,3,2-benzodioxaborole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 1,3,2 Benzodioxaborole and Analogues

Established Laboratory Synthesis Routes for 2-Chloro-1,3,2-benzodioxaborole

In the laboratory, this compound is primarily synthesized through two main strategies: the direct condensation of catechol derivatives with a chlorinated boron source and the exchange of a substituent on a pre-formed benzodioxaborole ring with a chloride.

Condensation Reactions Involving Catechol Derivatives

The most direct method for the synthesis of this compound is the condensation reaction between catechol (1,2-dihydroxybenzene) and boron trichloride (B1173362) (BCl₃). acs.orgwikipedia.org This reaction is a classic example of forming a cyclic boronic ester. The lone pairs on the oxygen atoms of the hydroxyl groups in catechol act as nucleophiles, attacking the electrophilic boron atom of boron trichloride. This is followed by the elimination of two molecules of hydrogen chloride (HCl) to form the stable five-membered dioxaborole ring. wikipedia.org

The reaction is typically carried out in an inert solvent to prevent the highly reactive boron trichloride from hydrolyzing. wikipedia.org Boron trichloride is a colorless gas that is highly reactive towards water, necessitating anhydrous conditions for the reaction to proceed efficiently. wikipedia.org The reaction of BCl₃ with aryl aldehydes and alkynes has also been studied, demonstrating its utility in more complex transformations. researchgate.net

A related and widely studied reaction is the synthesis of the parent compound, catecholborane (2-hydro-1,3,2-benzodioxaborole), from catechol and a borane (B79455) source like borane-dimethyl sulfide (B99878) complex (BMS) or by treating tri-o-phenylene bis-borate with diborane (B8814927). wikipedia.org These methods for synthesizing the parent hydride provide a foundational understanding of the formation of the benzodioxaborole ring system.

Boron-Halogen Exchange Strategies

An alternative approach to this compound involves a boron-halogen exchange reaction. This strategy starts with a pre-synthesized benzodioxaborole derivative, most commonly catecholborane, and introduces the chlorine atom in a subsequent step.

An efficient method for the halogenation of B-alkylcatecholboranes has been developed, which proceeds via a radical mechanism. acs.org While this specific example deals with B-alkyl derivatives, the principle of halogenating the boron center of a catecholborane is applicable. The synthesis of α-haloboronates through the halogenation of gem-diborylalkanes further demonstrates the feasibility of introducing a halogen atom onto a boron-containing compound under specific reaction conditions. nih.gov

This strategy offers the advantage of avoiding the direct handling of the highly reactive and hazardous boron trichloride in the ring-forming step. Instead, the more stable and easier-to-handle catecholborane is used as the starting material for the benzodioxaborole core, with the halogenation being performed as a separate transformation.

Industrial-Scale Preparation Techniques for Benzodioxaboroles

The industrial production of benzodioxaboroles and related fine chemicals is increasingly moving towards more efficient, safer, and automated processes. Key developments in this area include the optimization of reactions in continuous flow systems and the implementation of sophisticated monitoring and control technologies.

Process Optimization in Continuous Flow Systems

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch processing, particularly for industrial-scale production. bohrium.comnih.gov These advantages include superior heat and mass transfer, precise control over reaction parameters, reduced reaction times, and enhanced safety when handling hazardous reagents. nih.gov

The synthesis of heterocyclic compounds, a class to which benzodioxaboroles belong, has been a major focus of development in flow chemistry. bohrium.comaminer.orgspringerprofessional.demdpi.com The miniaturized nature of microreactors used in flow systems allows for rapid screening of reaction conditions and optimization of yield and selectivity. nih.gov For the production of benzodioxaboroles, a continuous flow process could involve pumping a solution of catechol and a suitable boron reagent through a heated reaction coil or a packed-bed reactor containing a catalyst. The product stream would then be collected continuously, allowing for a more streamlined and efficient manufacturing process. The optimization of a continuous flow synthesis of 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide, a related phosphorus-containing heterocycle, has demonstrated the potential of this approach, with parameters such as reactor design and temperature being key to achieving high conversion and selectivity. rsc.org

Automated Systems for Monitoring and Control in Production

Modern chemical manufacturing, especially in the specialty and fine chemicals sectors, heavily relies on automation to ensure product quality, process safety, and operational efficiency. abb.compraxie.com Automated control systems are used to monitor and regulate critical process parameters such as temperature, pressure, pH, and reagent flow rates. ramoore.com

Key technologies driving automation in chemical plants include:

Supervisory Control and Data Acquisition (SCADA) systems: For high-level process supervision and data collection. automationreadypanels.com

Distributed Control Systems (DCS): To manage and interconnect various parts of the production process. ramoore.comautomationreadypanels.com

Programmable Logic Controllers (PLC): For the direct control of machinery and specific process units. ramoore.comautomationreadypanels.com

The integration of these systems allows for real-time monitoring and adjustments, reducing the need for manual intervention and minimizing the risk of human error. praxie.com For the production of benzodioxaboroles, this would involve sensors placed throughout the process to monitor reaction progress and product purity. This data would be fed back to the control system, which could then automatically adjust parameters to maintain optimal conditions. This level of control is crucial for ensuring the consistent production of high-purity this compound on an industrial scale. The use of the Industrial Internet of Things (IIoT) is also gaining traction, enabling the collection and analysis of vast amounts of data to further optimize production and predict maintenance needs. automationreadypanels.comemerson.com

Preparation of Related Benzodioxaborole Scaffolds

The synthetic methodologies used for this compound can be adapted to prepare a variety of related benzodioxaborole scaffolds with different substituents on the boron atom or the benzene (B151609) ring. The synthesis of these analogs is crucial for applications in areas such as medicinal chemistry and materials science.

The synthesis of various substituted 1,3-benzodioxoles has been reported, providing a basis for creating a library of catechol-derived starting materials for the synthesis of substituted benzodioxaboroles. nih.govresearchgate.netresearchgate.net For instance, B-alkylcatecholboranes can be readily prepared through the hydroboration of alkenes with catecholborane. acs.orgorgsyn.org

Furthermore, other boron-containing heterocycles with similar structural motifs have been synthesized. An example is the three-step synthesis of 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B3028443) starting from dichloromethane, which showcases the versatility of organoboron chemistry in constructing complex molecules. orgsyn.org The synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives also highlights the broader field of heterocyclic chemistry that informs the synthesis of novel benzodioxaborole analogs. nih.gov The preparation of 2,2-difluoro-1,3-benzodioxole, an important intermediate for agrochemicals and pharmaceuticals, further illustrates the industrial relevance of modifying the benzodioxole core. google.com

Below is a table summarizing some of the related benzodioxaborole scaffolds and their methods of preparation.

| Compound Name | Starting Materials | Key Reaction Type |

| Catecholborane | Catechol, Borane-dimethyl sulfide | Condensation |

| B-Alkylcatecholboranes | Catecholborane, Alkene | Hydroboration |

| 2,2-Difluoro-1,3-benzodioxole | 1,3-Benzodioxole, Chlorine, Hydrogen fluoride | Halogenation, Fluorination |

| Substituted 1,3-Benzodioxoles | Substituted Catechols | Various |

This ability to generate a diverse range of benzodioxaborole scaffolds is a testament to the robustness and flexibility of the synthetic methods developed for this important class of compounds.

Catecholborane (1,3,2-benzodioxaborole) Synthesis from o-Dihydroxybenzene and Borane

Catecholborane (1,3,2-benzodioxaborole) is a vital organoboron reagent and a direct precursor for this compound. It is synthesized from the reaction of catechol (o-dihydroxybenzene) with a suitable borane source.

The traditional and most common method involves the direct reaction of catechol with a borane-tetrahydrofuran (B86392) (BH₃·THF) complex. wikipedia.orggoogle.com This reaction proceeds by treating catechol with the borane solution, typically in an ethereal solvent like THF, which results in the formation of catecholborane and the liberation of hydrogen gas. wikipedia.org A significant drawback of this method is its stoichiometry, which consumes three molar equivalents of the boron-hydrogen bond (B-H), with two equivalents being lost as hydrogen gas. wikipedia.orggoogle.com

To improve efficiency and economy, alternative procedures have been developed. One notable advancement involves the use of tri-O-phenylene bis-borate, which is readily prepared from catechol and boric acid. google.compatsnap.com This intermediate then reacts with diborane or borane-Lewis base complexes, such as borane-methyl sulfide (BMS), to produce catecholborane. This improved process utilizes only one molar equivalent of a B-H bond per mole of catecholborane formed, presenting a more atom-economical route. google.com For instance, heating tri-O-phenylene bis-borate with BMS in toluene (B28343) at 100°C yields catecholborane cleanly. google.com Borane-tetrahydrofuran can also react with the borate (B1201080) intermediate at room temperature to provide the product in high yield. google.com

Another approach involves the reaction of alkali-metal boron hydrides (like LiBH₄, NaBH₄, or KBH₄) with tris(catecholato)bisborane in an ethereal solvent. wikipedia.orggoogle.com This method offers an alternative pathway to the desired borole (B14762680). For example, reacting tris(catecholato)bisborane with sodium borohydride (B1222165) in a 2:1 molar ratio can achieve a high yield of catecholborane. google.com

The table below summarizes various synthetic conditions for producing catecholborane.

| Borane Source | Co-reactant/Intermediate | Solvent | Temperature | Yield | Reference |

| Borane (BH₃) in THF | Catechol | Tetrahydrofuran (THF) | Cooled Solution | Not specified | wikipedia.org |

| Diborane (B₂H₆) | Tri-O-phenylene bis-borate | Tetraglyme | 70°C | 83% | google.com |

| Borane-methyl sulfide (BMS) | Tri-O-phenylene bis-borate | Toluene | 100°C | Not specified | google.com |

| Borane-tetrahydrofuran (BH₃·THF) | Tri-O-phenylene bis-borate | THF | Room Temp. | 80% | google.com |

| Sodium Borohydride (NaBH₄) | Tris(catecholato)bisborane | Diethyl ether | Not specified | High | wikipedia.orggoogle.com |

| Diborane (B₂H₆) from I₂/NaBH₄ | Catechol | Benzene | 25°C | Not specified | researchgate.net |

Homocoupling Approaches for Diboron (B99234) Compounds

The synthesis of diboron compounds, which are analogues of this compound, can be achieved through various coupling methodologies. These reactions are crucial for creating B-B bonds, leading to structures like bis(catecholato)diborane.

A primary method for forming B-B bonds is the dehydrocoupling of hydroboranes. The dehydrocoupling of catecholborane can be catalyzed by early transition metal compounds, such as titanocene (B72419) dichloride ([Cp₂TiCl₂]), zirconocene (B1252598) dichloride ([Cp₂ZrCl₂]), and hafnocene dichloride ([Cp₂HfCl₂]), to produce bis(catecholato)diborane (B₂Cat₂). researchgate.net This reaction represents a selective formation of a homonuclear bond under catalytic conditions. researchgate.net

Another significant route is the palladium-catalyzed homocoupling of organoboron compounds. This strategy is widely used for creating symmetrical biaryls from arylboronic acids but is also applicable to the formation of diboron species. researchgate.netrsc.org The mechanism of palladium-catalyzed homocoupling of arylboronic acids often involves the reductive activation of a Pd(II) precatalyst or an oxidative pathway. rsc.orgacs.org In the presence of dioxygen, a palladium peroxo complex, (η²-O₂)PdL₂, is formed and plays a key role by reacting with the boronic acid to initiate the coupling cycle that ultimately yields the dimerized product. acs.org While often considered a side reaction in Suzuki-Miyaura cross-couplings, this process can be harnessed as a primary method for homocoupling. rsc.orgacs.org

The table below outlines different catalytic systems for the synthesis of diboron compounds and related homocoupled products.

| Substrate | Catalyst System | Conditions | Product | Reference |

| Catecholborane | [Cp₂TiCl₂], [Cp₂ZrCl₂], or [Cp₂HfCl₂] | Not specified | Bis(catecholato)diborane | researchgate.net |

| Arylboronic Acids | Pd(II) catalyst, TBAF | Room Temperature, Air | Symmetrical Biaryls | researchgate.net |

| Arylboronic Acids | Pd(II) precatalyst | Reductive activation | Symmetrical Biaryls | rsc.org |

| Phenylboronic Acid | Atomically dispersed Au on Carbon | Not specified | Biphenyl | bath.ac.uk |

| Arylboronic Acids | (η²-O₂)Pd(PPh₃)₂ | Presence of O₂ | Symmetrical Biaryls | acs.org |

Reactivity and Mechanistic Investigations of 2 Chloro 1,3,2 Benzodioxaborole

Fundamental Chemical Transformations of 2-Chloro-1,3,2-benzodioxaborole

This compound, also known as B-chlorocatecholborane, is a versatile reagent in organic synthesis, characterized by its reactive B-Cl bond and its nature as a Lewis acid. sigmaaldrich.com Its reactivity is dominated by the electrophilicity of the boron atom, making it susceptible to attack by nucleophiles and a key component in various chemical transformations.

Oxidation Pathways and Product Characterization

The oxidation of the B-Cl bond in this compound can lead to the formation of boronate esters or boric acid derivatives. While specific, detailed studies on the direct oxidation pathways of this compound are not extensively documented in the provided results, the chemistry of related organoboron compounds suggests that oxidation would likely proceed with cleavage of the boron-chlorine bond. For instance, the oxidation of boranes is a well-known process, with the third oxidation product being boric acid. In the context of related compounds, such as the proteasome inhibitor bortezomib (B1684674) which contains a boronic acid, metabolism by cytochrome P450 enzymes leads to deborylation, producing alcohol derivatives. nih.gov This suggests that under strong oxidative conditions, the catecholborane ring itself could be susceptible to cleavage, ultimately leading to boric acid and catechol.

Reduction Reactions to Boronic Acid Derivatives

The reduction of this compound provides a pathway to catecholborane (1,3,2-benzodioxaborole), a valuable hydroborating agent. Catecholborane can be prepared from the reaction of catechol with borane (B79455) in THF. researchgate.net This hydroborating agent reacts readily with alkenes and alkynes to form the corresponding alkyl- and alkenylcatecholboranes. researchgate.net These products can then be hydrolyzed with water to yield the corresponding boronic acids. researchgate.net

The reduction of boronic acids themselves to boranes is a challenging transformation. Strong reducing agents like lithium aluminum hydride (LAH) can attack the boron-oxygen bonds. stackexchange.com To achieve the reduction of a boronic acid to a borane, it is often necessary to first convert the acid to an ester to prevent the deprotonation of the hydroxyl groups, which would reduce the electrophilicity of the boron atom. stackexchange.com

Electrophilic and Nucleophilic Substitution Processes

Nucleophilic Substitution: The primary site for nucleophilic attack on this compound is the electron-deficient boron atom. The chlorine atom serves as a good leaving group, facilitating substitution reactions. This reactivity is fundamental to many of its applications, such as the preparation of other catecholborane derivatives by reaction with nucleophiles. Alkyl halides, for example, undergo nucleophilic substitution reactions where a halogen atom is replaced by a nucleophile, proceeding through SN1 or SN2 mechanisms. doubtnut.com Similarly, the B-Cl bond in this compound is readily cleaved by nucleophiles.

Electrophilic Substitution: Electrophilic aromatic substitution on the benzene (B151609) ring of this compound is also a possible transformation. uci.edumasterorganicchemistry.com The dioxaborole group is an ortho, para-directing deactivator. The oxygen atoms donate electron density to the ring through resonance, directing incoming electrophiles to the ortho and para positions. However, the inductive effect of the oxygen atoms and the boron group withdraws electron density from the ring, making it less reactive than benzene towards electrophiles. uci.edu Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation, which typically require a Lewis acid catalyst to activate the electrophile. masterorganicchemistry.comtotal-synthesis.commasterorganicchemistry.com

Applications in Organometallic Catalysis and Cross-Coupling Reactions

This compound and its derivatives play a significant role in modern organometallic catalysis, most notably in the Suzuki-Miyaura cross-coupling reaction.

Role in Suzuki-Miyaura Cross-Couplings

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. nih.govresearchgate.net Derivatives of this compound, such as aryl- and alkenylcatecholboranes, are effective coupling partners in these reactions. researchgate.net

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst adds to the organic halide (R-X) to form a palladium(II) intermediate. nih.gov

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

The reaction conditions are generally mild, and a wide range of functional groups are tolerated. youtube.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Electrophile | Nucleophile | Catalyst System | Base | Product | Yield |

| 3-Bromo-2-methyl-2,1-borazaronaphthalene | Potassium cyclohexenyltrifluoroborate | Pd(OAc)2, SPhos | K3PO4 | 3-Cyclohexenyl-2-methyl-2,1-borazaronaphthalene | 90% |

| 3-Bromo-2-methyl-2,1-borazaronaphthalene | Potassium vinyltrifluoroborate | Pd(OAc)2, SPhos | K3PO4 | 3-Vinyl-2-methyl-2,1-borazaronaphthalene | 70% |

| 3-Bromo-2-phenyl-2,1-borazaronaphthalene | Potassium (4-chlorobutyl)vinyltrifluoroborate | Pd(OAc)2, SPhos | K3PO4 | 3-((4-Chlorobutyl)vinyl)-2-phenyl-2,1-borazaronaphthalene | 90% |

| 4-Chloro quinoline | Phenylboronic acid | Pd(PPh3)4 | - | 4-Phenyl quinoline | - |

Data sourced from various studies on Suzuki-Miyaura couplings. researchgate.netnih.gov

Investigation of Palladium-Oxygen-Boron Intermediates

The transmetalation step in the Suzuki-Miyaura reaction has been a subject of extensive mechanistic study. It is widely accepted that the reaction proceeds through intermediates containing a palladium-oxygen-boron (Pd-O-B) linkage. The role of the base is crucial in this process; it activates the organoboron species to form a more nucleophilic borate (B1201080) complex. nih.gov

Kinetic and stereochemical studies have provided significant insights into the nature of these intermediates. For example, the coupling of B-alkyl-9-borabicyclo[3.3.1]nonane (B-alkyl-9-BBN) derivatives occurs with complete retention of configuration at the carbon atom being transferred, indicating a concerted mechanism for the B-to-Pd transfer. nih.gov

Studies have identified two potential pathways for the formation of the key Pd-O-B intermediate, which precedes transmetalation:

Path A (Borate Pathway): The base reacts with the boronic acid to form a tetracoordinate boronate complex. This activated boronate then reacts with the R-Pd(II)-X complex.

Path B (Oxo-Palladium Pathway): The base (hydroxide) displaces the halide on the palladium complex to form a palladium-hydroxide species (R-Pd(II)-OH). This complex then reacts with the neutral boronic acid.

Both pathways lead to the formation of an intermediate containing the critical Pd-O-B subunit, which then undergoes transmetalation. nih.gov The Lewis acidity of the boron center plays a significant role, with more Lewis acidic boranes forming the necessary hydroxyborate complexes more readily, leading to faster coupling rates. nih.gov

Mechanistic Pathways of Transmetalation

The transmetalation process involving this compound is a key step in many of its synthetic applications. While detailed mechanistic studies specifically on the transmetalation of the chloro-substituted benzodioxaborole are not extensively detailed in the provided information, the reactivity of the related catecholborane (1,3,2-benzodioxaborole) provides significant insight. In metal-catalyzed reactions, a proposed mechanistic pathway often involves the oxidative addition of the B-H bond of catecholborane to a low-valent metal center, such as rhodium. illinois.edu This is followed by coordination of an unsaturated substrate, insertion into the metal-hydride bond, and subsequent reductive elimination to yield the hydroborated product and regenerate the catalyst. illinois.edu A similar oxidative addition/reductive elimination sequence is a plausible pathway for transmetalation involving this compound, where the B-Cl bond would interact with the metal center.

Utility in Conjugated Dienone and Diene Synthesis

The utility of this compound extends to the synthesis of complex organic molecules. Although direct examples of its use in conjugated dienone and diene synthesis are not explicitly detailed in the provided search results, the reactivity of related organoboron compounds suggests its potential in this area. The ability to control regioselectivity and stereospecificity in addition reactions is paramount in the synthesis of such conjugated systems. The principles of hydroboration, which can be mediated by benzodioxaboroles, allow for the introduction of functional groups with high precision, a key step in building the backbones of dienes and dienones.

Hydroboration Chemistry Mediated by Benzodioxaboroles

Regioselectivity and Stereospecificity in Hydroboration

Hydroboration reactions mediated by benzodioxaboroles, such as catecholborane, exhibit distinct regioselectivity and stereospecificity. In the hydroboration-oxidation of alkenes, the reaction typically proceeds with anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon of the double bond. chegg.comyoutube.com This is followed by oxidation, which replaces the boron with a hydroxyl group. youtube.com The stereospecificity of the reaction is characterized by syn-addition, where the boron and the hydrogen atom add to the same face of the double bond. chegg.com This predictable selectivity is a cornerstone of the synthetic utility of hydroboration.

Kinetic Studies of Hydroboration Processes

The reactivity of this compound is intrinsically linked to its parent compound, catecholborane (1,3,2-benzodioxaborole). While specific kinetic studies focusing exclusively on this compound are not extensively detailed in readily available literature, the kinetics of hydroboration with catecholborane provide a fundamental framework for understanding its behavior. Catecholborane itself is a relatively mild hydroborating agent, often requiring elevated temperatures (around 100 °C for alkenes and 70 °C for alkynes) for uncatalyzed reactions to proceed at a practical rate. nih.gov

The introduction of a chlorine atom to the boron center in this compound significantly enhances its Lewis acidity compared to catecholborane. This increased electrophilicity allows it to activate C-C π systems more effectively, enabling reactions under milder, often catalyst-free, conditions. acs.orgnih.gov Mechanistic studies on related systems, such as the iron-catalyzed hydroboration of imines with catecholborane (HBcat), have shown first-order dependence on the catalyst concentration and saturation kinetics with respect to the borane and imine concentrations. researchgate.netdntb.gov.ua Activation parameters determined from such studies, like a negative activation entropy (ΔS≠), suggest a highly organized, associative transition state. researchgate.netdntb.gov.ua While these specific values pertain to a catalyzed system, they underscore the mechanistic complexity of hydroboration processes involving catecholborane derivatives.

The rate of hydroboration can be dramatically accelerated by catalysts. For instance, rhodium complexes can increase the rate of hydroboration with catecholborane, allowing reactions to occur at lower temperatures. nih.govnih.gov The choice of borane reagent is also critical; sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can exhibit different reactivity and selectivity profiles compared to catecholborane or pinacolborane. researchgate.netdntb.gov.uaorganic-chemistry.org In uncatalyzed reactions involving this compound, the reagent's enhanced Lewis acidity circumvents the need for a transition metal catalyst by directly activating the substrate, representing a mechanistically distinct and advantageous pathway. acs.orgnih.govacs.org

Advanced Synthetic Methodologies Employing this compound

Borylative Cyclization of Alkynes

Borylative cyclization is a powerful strategy for constructing complex cyclic and heterocyclic structures bearing a synthetically versatile boronate ester group. This compound and related strong Lewis acidic boron halides like boron trichloride (B1173362) (BCl₃) are effective reagents for inducing such transformations. BCl₃, an inexpensive and potent electrophile, can trigger the borylative cyclization of a variety of substituted alkynes to regioselectively form polycyclic C(sp²)-boronate esters. nih.gov These reactions are typically rapid, high-yielding, and compatible with numerous functional groups. The initial product, a dichloroborane, is often converted in situ to a more stable and useful catechol or pinacol (B44631) boronate ester for subsequent applications. nih.gov

The mechanism involves the activation of the alkyne by the electrophilic boron center, which facilitates an intramolecular cyclization. This strategy has been successfully applied to the synthesis of various heterocyclic systems. For instance, the cyclization of o-alkynylthioanisoles using an electrophilic sulfur source followed by cyclization is a known route to benzothiophenes. The development of borylative cyclizations offers a more direct route to borylated heterocycles, which are valuable intermediates in organic synthesis.

Preparation of Lactones and Thiophenes

Recent advancements have demonstrated the utility of this compound (ClBcat) in the catalyst-free synthesis of borylated lactones and thiophenes through electrophilic activation of alkynes.

Lactones: A transition-metal-free oxyboration reaction has been developed for the synthesis of borylated isocoumarins and 2-pyrones from o-alkynyl esters. acs.orgnih.gov In this process, this compound acts as a carbophilic Lewis acid, activating the alkyne for an intramolecular electrophilic oxycyclization. acs.org This is followed by dealkylation of the ester by the chloride ion. The resulting vinylboron species can be isolated as stable boronic acids, pinacolboronate esters, or potassium organotrifluoroborates. This method is notable for its scalability, functional group tolerance, and avoidance of transition-metal catalysts. acs.orgnih.gov

Thiophenes: A simple and regiocontrolled, transition-metal-free method for synthesizing 3-borylated thiophenes utilizes this compound. acs.orgnih.gov The reaction proceeds via the activation of readily accessible (Z)-organylthioenyne substrates with ClBcat. acs.org This boron-induced activation prompts a formal thioboration and subsequent sulfur dealkylation to furnish the 3-borylated thiophene (B33073) ring. acs.org This approach provides exclusive regioselectivity for the 3-borylated product and is compatible with a range of functional groups, including those that are sensitive in transition-metal-catalyzed borylation methods. nih.govacs.org

| Substrate (o-Alkynyl Ester) | Product (Borylated Lactone) | Yield (%) |

|---|---|---|

| Methyl 2-(phenylethynyl)benzoate | 3-(dihydroxyboryl)-4-phenyl-1H-isochromen-1-one | 85 |

| Ethyl 2-(hex-1-yn-1-yl)benzoate | 3-butyl-4-(dihydroxyboryl)-1H-isochromen-1-one | 75 |

| Methyl 2-(cyclohexen-1-ylethynyl)benzoate | 3-(cyclohex-1-en-1-yl)-4-(dihydroxyboryl)-1H-isochromen-1-one | 70 |

| Substrate ((Z)-organylthioenyne) | Product (Borylated Thiophene) | Yield (%) |

|---|---|---|

| (Z)-1-(methylthio)-1,4-diphenylbut-1-en-3-yne | 2-benzyl-5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | 80 |

| (Z)-1-(methylthio)-4-phenylbut-1-en-3-yne | 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | 75 |

| (Z)-4-(4-chlorophenyl)-1-(methylthio)but-1-en-3-yne | 2-(4-chlorobenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | 71 |

Derivatization Strategies for Functional Group Transformations

The borylated lactones and thiophenes produced using this compound are valuable synthetic intermediates, primarily due to the versatility of the carbon-boron bond. The resulting boronic esters can undergo a wide array of subsequent functional group transformations, often with high stereospecificity.

A primary application is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of new carbon-carbon bonds. For example, the 3-borylated thiophenes can be coupled with various aryl or heteroaryl halides to construct complex biaryl structures, which are common motifs in pharmaceuticals and organic materials. nih.gov This was demonstrated in the functionalization of 3-borylated thiophene intermediates to access substituted aminothiophenes of medicinal interest.

Beyond C-C bond formation, the C-B bond can be converted into a range of carbon-heteroatom bonds. Oxidation of the boronic ester, typically with hydrogen peroxide, provides the corresponding hydroxyl group, yielding hydroxythiophenes or hydroxylactones. nih.gov Halogenation reactions (e.g., with bromine or iodine) can replace the boron moiety with a halogen atom, providing precursors for further cross-coupling or other transformations. nih.gov Additionally, the boron group can be converted to an azide, which serves as a precursor for amines or can be used in click chemistry. nih.gov These derivatization strategies highlight the role of this compound as an entry point for the efficient and modular synthesis of highly functionalized heterocyclic compounds.

Generation of Radical Precursors from Alkylboronic Esters

Alkylboronic esters derived from catechol, known as B-alkylcatecholboranes, are highly effective precursors for generating alkyl radicals under mild, tin-free conditions. These precursors are readily prepared via the hydroboration of alkenes with catecholborane. The resulting B-alkylcatecholboranes are particularly sensitive to oxygen- and other heteroatom-centered radicals. acs.org

The generation of an alkyl radical occurs via a nucleohomolytic substitution (SH2) at the boron center. The reaction of a B-alkylcatecholborane with an initiating radical (e.g., an alkoxyl radical generated from trace oxygen) leads to the irreversible formation of the desired alkyl radical and a stable boron-oxygen species. acs.org The high reactivity of B-alkylcatecholboranes compared to other boronic esters, like pinacol esters, is attributed to the electronic properties of the catechol ligand, which can stabilize the radical intermediate through delocalization onto the aromatic ring. acs.org

These generated alkyl radicals can participate in a wide variety of synthetic transformations, including:

Conjugate Addition: Addition to α,β-unsaturated ketones, aldehydes, esters, and amides.

Allylation, Vinylation, and Alkynylation: Formation of new C-C bonds by trapping the radical with suitable acceptors like allyl sulfones.

Hydroxylation: Reaction with oxygen or TEMPO to form alcohols.

This methodology provides a powerful and selective way to generate primary, secondary, and tertiary alkyl radicals from simple alkene starting materials, making B-alkylcatecholboranes valuable reagents in radical chemistry. acs.org

Spectroscopic and Computational Characterization of 2 Chloro 1,3,2 Benzodioxaborole

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of molecular structures. For 2-chloro-1,3,2-benzodioxaborole, a variety of techniques have been employed to confirm its structural integrity and understand its bonding characteristics.

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei.

¹H NMR: In deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the catechol ring in this compound produce signals in the range of δ 6.8–7.3 ppm. The integration and splitting patterns of these signals are consistent with the four protons on the fused benzene (B151609) ring.

¹¹B NMR: The boron nucleus is NMR active (¹¹B, I=3/2), and its chemical shift is highly indicative of its coordination environment. For this compound, the ¹¹B NMR spectrum shows a single, sharp resonance at approximately δ 28 ppm. This chemical shift is characteristic of a tricoordinate boron atom bonded to two oxygen atoms and a halogen, confirming the trigonal planar geometry at the boron center.

¹³C NMR: While specific, fully assigned experimental data for this compound is not readily available in broad literature, the expected chemical shifts can be predicted based on general principles of ¹³C NMR. libretexts.orgoregonstate.edubhu.ac.in The spectrum would feature distinct signals for the aromatic carbons. Carbons bonded to the electronegative oxygen atoms (C-O) are expected to resonate downfield in the approximate range of 125-170 ppm, which overlaps with the typical region for aromatic carbons. oregonstate.eduwisc.edu Proton-decoupled ¹³C NMR spectra are generally used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. libretexts.org

Table 1: Summary of NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Remarks |

|---|---|---|---|

| ¹H | CDCl₃ | 6.8 - 7.3 | Aromatic protons |

| ¹¹B | - | ~28 | Characteristic for tricoordinate boron in this environment |

| ¹³C | - | 125 - 170 (Predicted) | Expected region for aromatic and C-O carbons oregonstate.eduwisc.edu |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying functional groups and providing information about bond strengths.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. Key among these are the strong stretching vibrations of the B-O and C-O bonds. The B-O stretching frequency is typically observed in the 1350–1400 cm⁻¹ region, while the C-O stretching appears between 1200–1300 cm⁻¹. A band corresponding to the C-Cl stretch can also be identified in the 600–650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While specific experimental Raman data for this compound is not widely documented, it would be useful for identifying vibrations that are weak or inactive in the IR spectrum, such as certain symmetric stretching modes of the benzodioxaborole ring system.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| B-O | 1350 - 1400 | Stretching |

| C-O | 1200 - 1300 | Stretching |

| C-Cl | 600 - 650 | Stretching |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure.

For this compound, the mass spectrum shows a prominent molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and boron (¹¹B:¹⁰B ≈ 4:1), the molecular ion region exhibits a characteristic isotopic pattern. The most intense molecular ion peak corresponds to the molecule containing the most abundant isotopes, ¹¹B and ³⁵Cl, at a mass-to-charge ratio (m/z) of approximately 154. The fragmentation pattern is often characterized by the cleavage of the B-Cl bond, resulting in a significant fragment ion [C₆H₄O₂B]⁺ at m/z 119.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (for ¹¹B, ³⁵Cl) | Description |

|---|---|---|

| [C₆H₄BClO₂]⁺ | 154 | Molecular Ion (M⁺) |

| [C₆H₄O₂B]⁺ | 119 | Fragment from loss of Cl |

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 154920. nih.gov

Studies on related benzodioxaborole structures reveal common structural features. These compounds typically exhibit a planar five-membered dioxaborole ring fused to the benzene ring. This planarity suggests a degree of aromatic character within the heterocyclic ring system. The boron atom adopts a trigonal planar geometry, consistent with sp² hybridization.

Photoelectron spectroscopy (PES) is a technique used to measure the electron binding energies of a molecule, providing insight into its electronic structure and bonding. While specific PES studies on this compound are not prominent in the literature, studies on related organoboron and heterocyclic aromatic compounds demonstrate the utility of the technique. For instance, PES studies on boronyl (BO) substituted boron clusters and benzoxazolide have been used to determine electron affinities and bond dissociation energies. cam.ac.ukuiowa.edu Such studies help to understand the stability of anions and radicals, which is influenced by charge distribution and delocalization within the ring systems. uiowa.edu For a molecule like this compound, PES could provide valuable data on the energies of its molecular orbitals.

Theoretical and Computational Chemistry Approaches

Computational chemistry offers a powerful complement to experimental studies, providing detailed insights into molecular structure, stability, and electronic properties. While extensive theoretical treatises specifically on this compound are not widely published, its properties can be readily modeled using modern computational methods like Density Functional Theory (DFT).

Computed properties available through databases like PubChem include the exact molecular formula (C₆H₄BClO₂) and molecular weight (154.36 g/mol ). nih.gov Theoretical approaches can be used to:

Optimize Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography.

Predict Spectroscopic Data: Computational methods can simulate NMR, IR, and Raman spectra. These predicted spectra can aid in the assignment of experimental signals.

Analyze Electronic Structure: Calculations can determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the nature of the chemical bonds, helping to explain the molecule's reactivity and Lewis acidic character.

These computational tools are invaluable for rationalizing the experimental observations and gaining a deeper understanding of the structure-property relationships in this compound.

Density Functional Theory (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the geometric and electronic structure of molecules, offering a balance between accuracy and computational cost. In the study of this compound, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be instrumental in determining the optimized molecular geometry.

This computational approach allows for the precise calculation of key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be given to the B-Cl, B-O, and C-O bond lengths, as well as the planarity of the benzodioxaborole ring system. These calculated parameters provide a foundational understanding of the molecule's three-dimensional shape and steric profile.

Beyond simple structure determination, DFT calculations are crucial for understanding the reactivity of this compound. By analyzing the distribution of electron density and the molecular electrostatic potential (MEP), regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. The boron atom, being electron-deficient, is expected to be a primary electrophilic site, a characteristic that governs its reactivity in various chemical transformations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers invaluable tools for the prediction and interpretation of spectroscopic data, aiding in the structural elucidation and characterization of molecules. For this compound, computational methods can be employed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Calculated Vibrational Frequencies

The calculation of harmonic vibrational frequencies using DFT methods allows for the theoretical prediction of the infrared (IR) and Raman spectra. These calculations can help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as the stretching and bending of the B-Cl, B-O, and C-H bonds, as well as the vibrational modes of the aromatic ring. A comparison of the computed spectra with experimental data can confirm the calculated structure and provide a more detailed understanding of the molecule's vibrational dynamics.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| B-Cl Stretch | (Not available) |

| B-O Stretch | (Not available) |

| C-O Stretch | (Not available) |

| Aromatic C-H Stretch | (Not available) |

| Ring Puckering/Deformation | (Not available) |

Predicted NMR Chemical Shifts

The prediction of NMR chemical shifts (¹H, ¹³C, ¹¹B) is another powerful application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical chemical shifts for each nucleus in this compound. These predicted values, when compared with experimental NMR spectra, can aid in the definitive assignment of resonances and confirm the connectivity and electronic environment of the atoms within the molecule. The calculated ¹¹B NMR chemical shift would be particularly insightful for characterizing the electronic nature of the boron center.

| Nucleus | Predicted Chemical Shift Range (ppm) |

| ¹H (Aromatic) | (Not available) |

| ¹³C (Aromatic) | (Not available) |

| ¹³C (C-O) | (Not available) |

| ¹¹B | (Not available) |

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions. For reactions involving this compound, these computational methods can be used to map out potential energy surfaces, identify transition states, and calculate activation energies. This provides a detailed, step-by-step understanding of how the molecule participates in chemical transformations.

Studies on Electronic Properties and Orbital Interactions

The electronic properties of this compound, which are fundamental to its reactivity, can be thoroughly investigated using computational techniques such as Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and orbital interactions within a molecule. For this compound, NBO analysis would quantify the charge distribution on each atom, confirming the electrophilic nature of the boron atom and the nucleophilic character of the oxygen and chlorine atoms. Furthermore, it can reveal important donor-acceptor interactions, such as the delocalization of electron density from the lone pairs of the oxygen atoms into the empty p-orbital of the boron atom. This pπ-pπ interaction is crucial for the stability and electronic structure of the benzodioxaborole ring. The analysis can also describe the nature of the B-Cl bond and any hyperconjugative interactions that may influence the molecule's reactivity.

| NBO Interaction | Stabilization Energy (E(2)) (kcal/mol) |

| LP(O) -> p(B) | (Not available) |

| LP(Cl) -> σ*(B-O) | (Not available) |

Frontier Molecular Orbital (FMO) Analysis

The shapes and energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of a molecule's chemical reactivity. For this compound, the LUMO is expected to be localized primarily on the boron atom, reflecting its Lewis acidic character and its susceptibility to nucleophilic attack. The HOMO, on the other hand, would likely be distributed over the catecholato ring and the oxygen atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis), with the lowest energy transitions often corresponding to the HOMO-LUMO transition.

| Orbital | Calculated Energy (eV) |

| HOMO | (Not available) |

| LUMO | (Not available) |

| HOMO-LUMO Gap | (Not available) |

Applications and Future Directions in Research with 2 Chloro 1,3,2 Benzodioxaborole

Building Blocks in Complex Molecule Synthesis

The primary utility of 2-Chloro-1,3,2-benzodioxaborole lies in its function as a versatile building block for the introduction of boron-containing moieties into organic molecules. These borylated intermediates are highly valued in synthetic chemistry, most notably for their use in cross-coupling reactions.

A significant advancement has been the development of the palladium-catalyzed "boryl-Heck reaction," which utilizes this compound as an electrophilic boron reagent. nih.gov This reaction converts readily available terminal alkenes into valuable trans-alkenyl boronic esters with high levels of regio- and stereoselectivity. nih.gov This method provides a more efficient and economical alternative to traditional routes like hydroboration or Miyaura borylation, which often require pre-functionalized starting materials. nih.gov The resulting catecholboronates can be easily converted in situ to other derivatives, such as various boronic esters and amides, further broadening their synthetic utility. nih.gov

Below is a table showcasing the scope of the boryl-Heck reaction with various alkene substrates using this compound.

Table 1: Boryl-Heck Reaction with this compound An interactive table showing representative alkene substrates and their corresponding trans-alkenyl boronic ester products.

| Alkene Substrate | Product |

|---|---|

| 1-Octene | (E)-2-(Oct-1-en-1-yl)-1,3,2-benzodioxaborole |

| Styrene | (E)-2-(2-Phenylethenyl)-1,3,2-benzodioxaborole |

| Allylbenzene | (E)-2-(3-Phenylprop-1-en-1-yl)-1,3,2-benzodioxaborole |

Beyond this flagship reaction, this compound serves other synthetic roles. It has been employed for the cleavage of protective groups, such as the removal of a trityl group during the total synthesis of the natural product (–)-dictyostatin. It is also used to prepare metal boryl complexes and as a precursor for other valuable building blocks used in medicinal chemistry.

Role in Medicinal Chemistry and Biological Activity Studies

The incorporation of boron into organic scaffolds is a growing strategy in drug discovery. The boron atom can act as a key pharmacophore, often by forming reversible covalent bonds with biological targets. While the direct biological activity of this compound is not its primary application, its derivatives, particularly those based on the benzoxaborole scaffold, are a subject of intense investigation.

Boron-containing compounds, such as boric acid, have long been known for their antimicrobial effects. researchgate.net More complex organoboron compounds, including those with boronic acid functionalities, have also demonstrated antibacterial and antiparasitic activities. researchgate.net Similarly, polymers containing the catechol moiety, which forms the backbone of this compound, have been investigated for their ability to denature bacterial proteins and damage cell membranes. nih.govnih.gov However, based on available research, specific studies focusing on the antimicrobial properties of molecules derived directly from this compound are not a prominent area of investigation.

The search for novel anticancer agents has led to the exploration of a wide variety of heterocyclic compounds. While derivatives of the structurally similar benzodioxole (which lacks a boron atom) have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, bohrium.comnajah.edu specific research into the anticancer potential of derivatives of this compound is not widely reported in the scientific literature.

A highly promising area of research involves the use of the benzoxaborole scaffold, a close structural relative of the catecholboronate esters produced from this compound, as a novel class of enzyme inhibitors. Recent studies have identified benzoxaborole derivatives as effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. nih.gov

The key to their mechanism is the boron atom, which acts as a zinc-binding group, interacting with the catalytic zinc ion in the enzyme's active site. nih.gov This interaction is versatile, allowing the inhibitors to adopt different binding conformations, which can be exploited to develop new inhibitors with higher selectivity for various CA isoforms. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Representative Benzoxaborole Derivatives An interactive table showing the inhibitory activity (Ki, nM) of selected benzoxaborole compounds against different hCA isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) |

|---|---|---|---|

| Benzoxaborole 1 | 93 | 87 | >10000 |

| Compound 2a (Urea Linker) | 5820 | 25.3 | 25.1 |

| Compound 2b (Urea Linker) | 12.3 | 8.9 | 24.5 |

Data sourced from a study on benzoxaborole derivatives as carbonic anhydrase inhibitors. nih.gov

This research highlights the potential of the core borole (B14762680) structure, accessible from reagents like this compound, in the rational design of potent and selective enzyme inhibitors for various therapeutic applications.

Development of Novel Reagents and Catalysts

The inherent electronic properties of this compound make it not only a building block but also a reactive agent and a component in catalytic systems.

Like many boron compounds, this compound is a Lewis acid. wikipedia.orgnih.gov The boron atom has a vacant p-orbital, making it an electron pair acceptor. wikipedia.org This Lewis acidity is fundamental to its reactivity and applications. For instance, in a metal-free thioboration reaction, the compound's electrophilic nature drives the transformation of alkynyl sulfides into functionalized alkenyl boronates.

However, this same Lewis acidity can present challenges. In the development of the boryl-Heck reaction, it was noted that this compound can form highly stable and unreactive adducts with common Lewis bases like triethylamine, which would otherwise be used in the reaction. wikipedia.org Overcoming this required careful optimization, such as using sterically hindered (bulky) amine bases that could act as a base without irreversibly binding to the boron center. wikipedia.org Therefore, while it is a potent Lewis acid, its role is often that of a reactive Lewis acidic reagent that participates directly in a transformation, rather than a general-purpose Lewis acid catalyst used to activate other substrates for a broad range of reactions. wikipedia.orgyoutube.commdpi.com

Application in Organometallic Complexes and Ligand Design

This compound serves as a valuable reagent in the synthesis of organometallic complexes, particularly those containing metal-boron bonds. The reactivity of the B-Cl bond allows for the facile introduction of the benzodioxaborole moiety, often referred to as a catecholboryl group (Bcat), onto a metal center. This is typically achieved through oxidative addition reactions, where a low-valent metal complex reacts with the B-Cl bond, leading to an increase in the metal's oxidation state and the formation of a metal-boryl and a metal-chloro bond.

A significant application of this chemistry is in the preparation of rhodium (Rh) and iridium (Ir) boryl complexes. berkeley.edursc.orgnih.govberkeley.edunih.govnih.govmsu.eduresearchgate.netnih.govst-andrews.ac.ukrsc.orgnih.gov These complexes are not merely synthetic curiosities; they are often key intermediates in important catalytic cycles. For instance, rhodium-boryl complexes are implicated in the catalytic C-H borylation of alkanes and arenes, a process that transforms simple hydrocarbons into more valuable organoboron compounds. berkeley.edunih.gov The catecholboryl ligand in these complexes plays a crucial role in the catalytic cycle, participating in steps such as reductive elimination to form the desired C-B bond.

The design of ligands is a cornerstone of organometallic chemistry, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. The catecholboryl group, introduced via this compound, can be considered a versatile ligand. Its electronic properties can be tuned by substitution on the catechol backbone, which in turn influences the properties of the resulting organometallic complex. Research in this area focuses on synthesizing novel metal-boryl complexes and studying their structure, bonding, and reactivity to develop more efficient and selective catalysts.

Table 1: Examples of Organometallic Complexes Synthesized using this compound or Related Precursors

| Metal Center | Ancillary Ligands | Boryl Ligand | Synthetic Method | Reference |

| Rhodium (Rh) | Cp* (pentamethylcyclopentadienyl), PEt₃ | -Bcat (catecholboryl) | Oxidative Addition | berkeley.edu |

| Iridium (Ir) | dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | -Bcat (catecholboryl) | Catalytic C-H Borylation | berkeley.edumsu.edunih.gov |

| Rhodium (Rh) | PPh₃ | -Bcat (catecholboryl) | C-C Bond Activation/Borylation | nih.gov |

Emerging Research Areas and Unexplored Reactivities

While this compound is a well-established reagent, its full potential is still being explored. Researchers are continually seeking to apply this compound in novel ways, pushing the boundaries of synthetic chemistry.

Stereoselective Transformations

The development of stereoselective reactions, which control the three-dimensional arrangement of atoms in a molecule, is a major focus of modern organic synthesis. nih.govresearchgate.netscispace.comnih.govrsc.org Boron compounds, particularly those that can act as Lewis acids, have been successfully employed as catalysts in a variety of enantioselective and diastereoselective transformations. nih.govnih.govpsu.edunih.gov Given the Lewis acidic nature of the boron center in this compound, its application in stereoselective catalysis is a promising, yet largely unexplored, area of research.

The potential for this compound to act as a chiral Lewis acid catalyst, perhaps in conjunction with a chiral ligand, or as a reagent that influences the stereochemical outcome of a reaction, is an area ripe for investigation. For example, it could potentially be used to activate carbonyl compounds or other electrophiles towards nucleophilic attack, with the stereoselectivity being controlled by the chiral environment. While direct applications of this compound in this context are not yet widely reported, the success of related chiral boron-based catalysts, such as chiral 1,3,2-oxazaborolidines in enantioselective photochemical reactions, suggests that the development of stereoselective transformations using this compound is a feasible and exciting prospect. nih.gov

Green Chemistry Applications

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. One of the key principles of green chemistry is atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy are considered "greener" as they generate less waste.

The iridium-catalyzed C-H borylation of arenes and heteroarenes using borylating agents like bis(pinacolato)diboron (B136004) (B₂pin₂) or catecholborane, for which this compound can be a precursor, is considered a highly atom-economical approach to the synthesis of valuable organoboron compounds. nih.gov This is because it avoids the need for pre-functionalized starting materials, such as organic halides, and often generates only a simple byproduct.

Ar-H + (Bcat)₂ → Ar-Bcat + H-Bcat

In this idealized catalytic reaction, all the atoms of the arene and one of the borylating units are incorporated into the product. The development of catalytic cycles that utilize this compound directly or are involved in the in-situ generation of the active borylating species could further enhance the green credentials of these processes. Exploring the use of this compound in solvent-free conditions or with recyclable catalysts are other avenues for advancing its application in green chemistry.

Material Science Implications

The unique electronic properties of organoboron compounds make them attractive targets for applications in materials science, particularly in the field of organic electronics. The incorporation of boron into an organic framework can significantly influence the material's electronic structure, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for applications in devices like organic light-emitting diodes (OLEDs).

While the direct use of this compound in materials synthesis is not extensively documented, derivatives containing the benzodioxaborole moiety are emerging as important building blocks for advanced materials. A notable example is the use of 2-phenyl-1,3,2-benzodioxaborole (B1347076) and its derivatives in the synthesis of Covalent Organic Frameworks (COFs). researchgate.netacs.orgnih.govfigshare.comacs.org COFs are a class of porous crystalline polymers with well-defined structures and high thermal stability. mdpi.comsapub.orgmdpi.comresearchgate.netbcu.ac.uk The ability to incorporate functional groups like the benzodioxaborole unit into these frameworks opens up possibilities for creating materials with tailored properties for applications in gas storage, separation, and catalysis.

The electronic properties of molecules containing the benzodioxaborole unit suggest their potential for use in organic electronic materials. researchgate.netacs.orgnih.govfigshare.comacs.org Further research into the synthesis of polymers and other materials incorporating the 1,3,2-benzodioxaborole (B1584974) core, potentially using this compound as a key synthetic precursor, could lead to the development of new materials with novel optical and electronic properties for a range of applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-1,3,2-benzodioxaborole, and how is its purity validated?

- Methodology : The compound is synthesized via reactions involving boron precursors (e.g., dichloroborane derivatives) with diols under strictly anhydrous conditions. Purification typically employs fractional distillation or column chromatography.

- Validation : Purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), infrared (IR) spectroscopy for functional group analysis (B–O and B–Cl stretches), and mass spectrometry (MS) for molecular weight verification .

Q. What safety precautions are critical when handling this compound?

- Guidelines : While specific safety data for this compound is limited, analogous boron-containing heterocycles require handling in inert atmospheres (e.g., nitrogen/argon gloves boxes) due to moisture sensitivity. Use flame-resistant lab attire, chemical-resistant gloves, and eye protection. Avoid exposure to water or protic solvents to prevent decomposition .

Advanced Research Questions

Q. How does this compound function as a ligand in lanthanide coordination chemistry?

- Mechanism : The compound acts as a bidentate ligand, coordinating through oxygen atoms to lanthanide ions (e.g., Er³⁺). X-ray diffraction studies of its Er(NO₃)₃ complex reveal bond lengths and angles critical for understanding metal-ligand interaction strength and geometry. Such data inform catalytic or material science applications .

Q. What analytical strategies resolve contradictions in reactivity data for this compound under varying conditions?

- Approach :

Controlled Reactivity Studies : Conduct reactions in systematically varied solvents (aprotic vs. protic) and temperatures, monitoring progress via in situ NMR.

Computational Modeling : Use density functional theory (DFT) to predict thermodynamic stability and reaction pathways.

Cross-Validation : Compare results with structurally related compounds (e.g., 2-Chloro-1,3,2-dioxaphospholane derivatives) to identify trends or anomalies .

Q. How can researchers mitigate decomposition during long-term storage of this compound?

- Solutions :

- Store in sealed, argon-purged containers at –20°C.

- Add stabilizers (e.g., radical inhibitors) if degradation involves free-radical pathways.

- Regularly monitor stability via NMR to detect decomposition byproducts (e.g., boron oxides or chloride species) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。